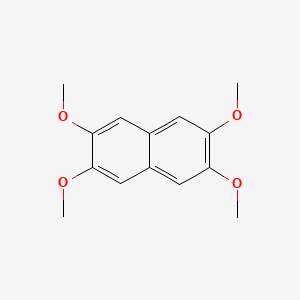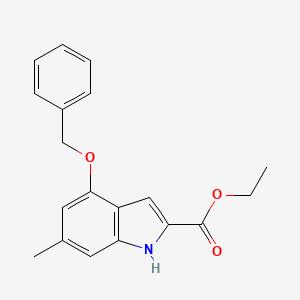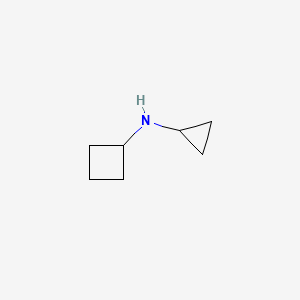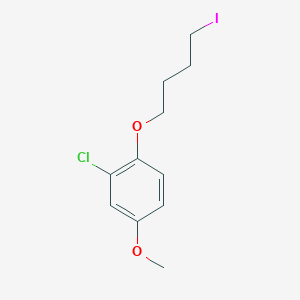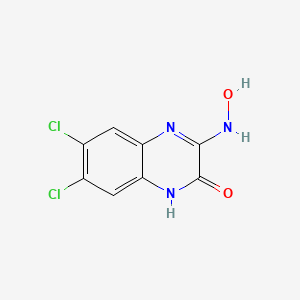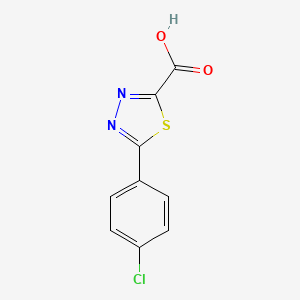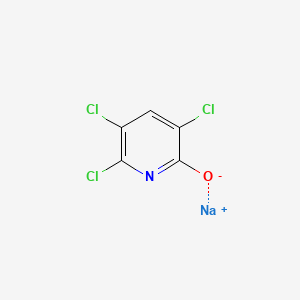
Sodium 3,5,6-trichloropyridin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5,6-trichloropyridin-2-olate is a chemical compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.42 g/mol . It is commonly used as an intermediate in the synthesis of organophosphorus insecticides such as chlorpyrifos and chlorpyrifos-methyl . This compound is a grayish-yellow solid that is slightly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and ethanol .
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine: The first method involves the chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine.
Reaction with Trichloroacetyl Chloride and Acrylonitrile: Another method involves the reaction of trichloroacetyl chloride with acrylonitrile to form 3,5,6-trichloropyridin-2-ol, which is subsequently neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions in enamel reactors. For example, 280 kg of trichloroacetyl chloride is reacted with an excess of acrylonitrile and suitable solvents and catalysts. The reaction mixture is then refluxed, and the endpoint is monitored using gas chromatography. After the reaction is complete, the mixture is transferred to a distillation kettle for solvent removal. The residue is then neutralized with 30% sodium hydroxide solution, filtered, and dried to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic conditions, it can be hydrolyzed to form 3,5,6-trichloropyridin-2-ol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic Conditions: Hydrolysis typically requires acidic conditions, such as the presence of hydrochloric acid.
Major Products:
3,5,6-Trichloropyridin-2-ol: This is the primary product formed during hydrolysis.
Scientific Research Applications
Sodium 3,5,6-trichloropyridin-2-olate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium 3,5,6-trichloropyridin-2-olate involves its role as an intermediate in the synthesis of organophosphorus insecticides. These insecticides function by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects. The inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect .
Comparison with Similar Compounds
- 2,4,6-Trichloropyridine
- 2,3,6-Trichloropyridine
- 3,5,6-Trichloropyridin-2-ol
Comparison: Sodium 3,5,6-trichloropyridin-2-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. For instance, its solubility in organic solvents and its ability to undergo nucleophilic substitution reactions make it particularly valuable as an intermediate in the synthesis of organophosphorus insecticides .
Properties
CAS No. |
37439-34-2 |
|---|---|
Molecular Formula |
C5H2Cl3NNaO |
Molecular Weight |
221.42 g/mol |
IUPAC Name |
sodium;3,5,6-trichloropyridin-2-olate |
InChI |
InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |
InChI Key |
DXEYVFFFVOFVOK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |
Key on ui other cas no. |
37439-34-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?
A: this compound is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.
Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to this compound?
A: While the abstract doesn't explicitly detail the solvent's interaction with this compound, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of this compound contributes to the environmental and cost benefits of the described synthesis method [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



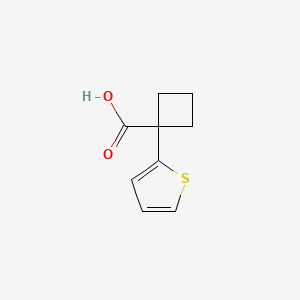
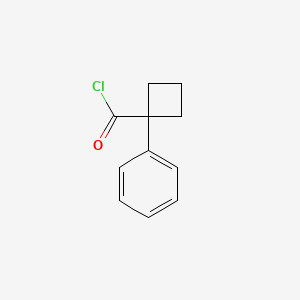
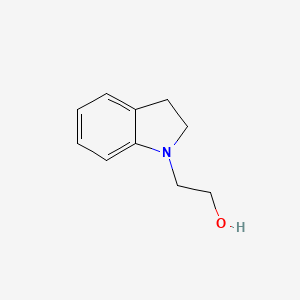
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)

